Quizalofop-P-tefuryl (CAS 119738-06-6) is a stereopure aryloxyphenoxypropionate (APP) acetyl-CoA carboxylase (ACCase) inhibitor, distinguished from standard variants by its terminal tetrahydrofurfuryl ester group. Procured primarily as an active ingredient for advanced post-emergence herbicide formulations, it exhibits a logP of 4.32 and an aqueous solubility of approximately 4.0 mg/L at 25 °C [1]. Unlike generic alkyl esters, the tefuryl modification specifically alters the molecule's lipophilicity and cuticular penetration dynamics, making it a critical selection for agricultural applications requiring rapid foliar uptake and extended stability during periods of low metabolic activity in target grass weeds [2].
Substituting Quizalofop-P-tefuryl with the more common Quizalofop-P-ethyl or racemic quizalofop-tefuryl compromises both formulation flexibility and field reliability. The tefuryl ester's 'closed' tetrahydrofuran ring structure fundamentally reduces premature molecular degradation on the leaf surface under suboptimal environmental conditions, ensuring the active ingredient remains bioavailable longer than its ethyl counterpart[1]. Furthermore, utilizing the resolved (R)-enantiomer (the 'P' form) halves the required active ingredient loading compared to the racemate, which directly alters procurement volumes, reduces solvent requirements in emulsifiable concentrates (ECs), and minimizes downstream environmental residue profiles for strict regulatory compliance [2].
In comparative uptake studies using Elymus repens, Quizalofop-P-tefuryl demonstrated significantly faster tissue translocation than the standard ethyl ester. When foliage was mechanically removed just 4 hours post-application to simulate heavy rainfall or physical disruption, the tefuryl ester maintained active regrowth control of cut stembases, whereas the ethyl ester failed completely [1].
| Evidence Dimension | Rhizome regrowth control (foliage removed 4 hours post-spray) |
| Target Compound Data | Active control achieved (at 90 g a.i./ha) |
| Comparator Or Baseline | Quizalofop-P-ethyl (0% control at equivalent timing) |
| Quantified Difference | Complete preservation of efficacy vs. total loss of activity |
| Conditions | Elymus repens assay, 4-hour post-spray foliage removal |
For agrochemical procurement, this rapid uptake profile guarantees reliable performance in unpredictable climates, reducing costly re-application requirements and customer complaints.
The structural shift from an ethyl ester to a tetrahydrofurfuryl ester significantly alters the thermodynamic solubility profile of the compound. Quizalofop-P-tefuryl exhibits an aqueous solubility of 4.0 mg/L at 25 °C, which is substantially higher than the highly lipophilic Quizalofop-P-ethyl [1]. This difference directly impacts the selection of surfactants, emulsifiers, and co-solvents during the engineering of stable emulsifiable concentrates (ECs)[2].
| Evidence Dimension | Aqueous solubility at 25 °C |
| Target Compound Data | 4.0 mg/L |
| Comparator Or Baseline | Quizalofop-P-ethyl (0.61 mg/L) |
| Quantified Difference | >6.5-fold increase in aqueous solubility |
| Conditions | Standard state (25 °C, 100 kPa) |
The higher baseline solubility provides formulation chemists with broader compatibility margins and reduces the dependency on harsh or expensive co-solvents when designing high-loading liquid concentrates.
Procuring the stereopure (R)-enantiomer (Quizalofop-P-tefuryl) maximizes acetyl-CoA carboxylase (ACCase) inhibition per gram of procured material. Field efficacy data demonstrates that Quizalofop-P-tefuryl achieves >90% control of target species at rates as low as 32-40 g a.i./ha, significantly outperforming older, non-resolved fop-class herbicides that require up to 188 g a.i./ha for comparable suppression[1].
| Evidence Dimension | Effective field application rate for >90% weed control |
| Target Compound Data | 32–40 g a.i./ha |
| Comparator Or Baseline | Legacy fop herbicides (e.g., fluazifop-P-butyl at 188 g a.i./ha) |
| Quantified Difference | ~75-80% reduction in required active ingredient loading |
| Conditions | Post-emergence application on Sorghum halepense (57 days after treatment) |
Lower application rates directly translate to reduced bulk chemical procurement costs, smaller packaging requirements, and minimized environmental regulatory burdens.
Due to its rapid 4-hour foliar translocation and unique tetrahydrofuran ring structure that resists surface degradation, Quizalofop-P-tefuryl is the premier choice for manufacturing rainfast emulsifiable concentrates (ECs). It is specifically procured for agricultural markets prone to unpredictable rainfall where standard ethyl esters would wash off before achieving systemic uptake [1].
Because the stereopure P-enantiomer requires only 32–40 g a.i./ha for effective ACCase inhibition, it is ideal for modern, low-environmental-impact agricultural programs. Buyers select this compound to minimize total chemical loading per hectare, optimizing transport logistics and meeting strict environmental residue limits[2].
As regulatory bodies require precise tracking of chiral pesticides and their hydrolysis metabolites, highly pure Quizalofop-P-tefuryl is procured as an analytical reference standard. It is essential for validating extraction efficiencies and quantifying ester-cleavage pathways in complex plant and animal matrices during Maximum Residue Level (MRL) evaluations [3].
Irritant;Health Hazard;Environmental Hazard